3-Butenoic acid, trimethylsilyl ester

Aldol Reaction Regioselectivity β-Hydroxy Acid Synthesis

3-Butenoic acid, trimethylsilyl ester (CAS 13688-54-5), also known as trimethylsilyl but-3-enoate or vinylacetic acid trimethylsilyl ester, is a C7H14O2Si organosilicon compound (molecular weight 158.27 g/mol). It is a volatile, moisture-sensitive liquid comprising an unsaturated carboxylic acid backbone esterified with a trimethylsilyl group.

Molecular Formula C7H14O2Si
Molecular Weight 158.27 g/mol
CAS No. 13688-54-5
Cat. No. B11918590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butenoic acid, trimethylsilyl ester
CAS13688-54-5
Molecular FormulaC7H14O2Si
Molecular Weight158.27 g/mol
Structural Identifiers
SMILESC[Si](C)(C)OC(=O)CC=C
InChIInChI=1S/C7H14O2Si/c1-5-6-7(8)9-10(2,3)4/h5H,1,6H2,2-4H3
InChIKeyNJLWVYLLRXIFHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Butenoic Acid, Trimethylsilyl Ester (CAS 13688-54-5): Procurement and Analytical Specifications


3-Butenoic acid, trimethylsilyl ester (CAS 13688-54-5), also known as trimethylsilyl but-3-enoate or vinylacetic acid trimethylsilyl ester, is a C7H14O2Si organosilicon compound (molecular weight 158.27 g/mol) [1]. It is a volatile, moisture-sensitive liquid comprising an unsaturated carboxylic acid backbone esterified with a trimethylsilyl group. This compound serves as a key synthon for regioselective aldol condensations [2], γ-substitution reactions on α,β-unsaturated esters [3], and as a precursor to isoprenoid acids. Its procurement value is not defined by potency, but by its ability to impart superior chromatographic properties and reaction control compared to methyl, ethyl, or alkyl ester analogs [4].

Why 3-Butenoic Acid, Methyl or Ethyl Esters Cannot Substitute for Trimethylsilyl 3-Butenoate in Advanced Synthesis and Analysis


Although 3-butenoic acid can be esterified with various alkyl groups (e.g., methyl or ethyl), these analogs fail to replicate the dual-function performance envelope of the TMS ester. Alkyl esters lack the silicon-directed reactivity necessary for exclusive α- or γ-regioselectivity, leading to complex mixtures of undesired isomers that require costly chromatographic purification [1]. Furthermore, for analytical workflows requiring gas chromatography (GC), TMS esters demonstrate significantly lower polarity, higher volatility, and improved thermal stability compared to methyl or ethyl esters, resulting in enhanced peak symmetry and reduced column overloading [2]. Substituting a methyl ester in these contexts introduces either synthetic inefficiency (lower yields of the desired regioisomer) or analytical error (degraded detection limits and quantitation accuracy), thereby compromising the reliability and economic viability of the downstream process [1][2].

Quantitative Evidence for 3-Butenoic Acid, Trimethylsilyl Ester Differentiation versus In-Class Analogs


Exclusive α-Regioselectivity in Aldol Condensations versus Carboxylic Acid Dianions

The lithium enolate of trimethylsilyl 3-butenoate reacts with aldehydes and saturated ketones at −70 °C to yield exclusively α-condensation products. This contrasts sharply with the dianions derived from the parent unsaturated carboxylic acid (e.g., crotonic or vinyl acetic acid), which generate problematic mixtures of α- and γ-addition products [1]. The TMS ester eliminates the need for diazomethane derivatization for product identification.

Aldol Reaction Regioselectivity β-Hydroxy Acid Synthesis Enolate Chemistry

Silicon-Directed γ-Selective Substitution on α,β-Unsaturated Systems

In contrast to alkyl esters that lack steric and electronic directing effects, the trimethylsilyl-substituted analog (ethyl 3-methyl-2-trimethylsilyl-3-butenoate) undergoes highly selective γ-substitution at carbon 4 upon treatment with Lewis acids and electrophiles. This silicon-directed selectivity is not observed with the corresponding ethyl ester lacking the silyl substituent [1].

Organosilicon Chemistry Lewis Acid Catalysis Gamma Substitution C–C Bond Formation

Superior Volatility and Thermal Stability in Gas Chromatography versus Methyl Esters

Silylation replaces the active hydrogen of the carboxylic acid with a trimethylsilyl group, yielding a derivative that is more volatile, less polar, and more thermally stable than the corresponding methyl ester. This results in advanced separation of symmetric and narrow chromatographic peaks and improved analytical performance [1]. TMS esters show less tendency than methyl esters to overload the stationary phase when large amounts are chromatographed [2].

Gas Chromatography Derivatization Analytical Chemistry Volatility

Rapid and Mild Deprotection Kinetics versus Bulky Silyl Protecting Groups

The trimethylsilyl (TMS) ester protecting group can be removed in 24 hours at room temperature in aqueous systems (conversion up to 99%, depending on substrate and lipase), whereas tert-butyldimethylsilyl (TBDMS) esters require more forcing fluoride-based conditions (e.g., TBAF) . This difference enables orthogonal deprotection strategies in complex molecule synthesis.

Protecting Group Strategy Hydrolytic Lability Deprotection Kinetics Orthogonal Protection

Verified Application Scenarios for 3-Butenoic Acid, Trimethylsilyl Ester Based on Direct Evidence


Stereocontrolled Synthesis of β-Hydroxy Acids via Exclusive α-Aldol Coupling

Synthetic chemists procuring this compound for aldol reactions can expect exclusive α-coupling with aldehydes and saturated/aromatic ketones at −70 °C, circumventing the α/γ mixtures observed with unsaturated acid dianions. This eliminates the need for diazomethane derivatization for product identification [1]. This process is particularly suited for laboratories synthesizing complex β-hydroxy acid intermediates where regioisomeric purity is a critical quality attribute.

Preparation of γ-Substituted α,β-Unsaturated Carbonyl Frameworks

In research programs focused on constructing densely functionalized unsaturated esters, the TMS group directs electrophilic attack to the γ-carbon (carbon 4) in the presence of Lewis acids. This enables selective γ-substitution reactions with carbonyl compounds, acetals/ketals, and acid chlorides [1]. This method is applicable to medicinal chemistry campaigns seeking to introduce diversity at the γ-position of α,β-unsaturated ester scaffolds.

Gas Chromatography and GC-MS Derivatization for Enhanced Volatility and Quantitation

Analytical laboratories employing GC or GC-MS for the quantification of 3-butenoic acid or structurally related carboxylic acids should select the TMS ester derivative. Relative to methyl esters, TMS derivatives provide higher volatility, lower polarity, enhanced thermal stability, and reduced stationary phase overloading on non-polar columns (e.g., SE-30) [1][2]. This results in narrower, more symmetric peaks, improved signal-to-noise ratios, and more reliable quantitative data, which is essential for trace analysis and method validation.

Orthogonal Protection Strategy in Multi-Step Organic Synthesis

Process chemists designing multi-step syntheses can utilize the differential hydrolytic lability of the TMS ester relative to bulkier silyl ethers. The TMS group is readily cleaved under mild aqueous or lipase-catalyzed conditions (room temperature, 24 hours), whereas TBDMS and similar groups require fluoride sources or acidic conditions [1]. This enables selective late-stage deprotection of the carboxylic acid moiety without disturbing TBDMS-protected alcohols or other sensitive functionalities elsewhere in the molecule, facilitating convergent and modular synthetic routes.

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